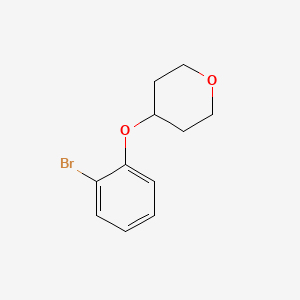

4-(2-bromophenoxy)tetrahydro-2H-Pyran

説明

4-(2-Bromophenoxy)tetrahydro-2H-Pyran is a brominated ether derivative of tetrahydropyran, featuring a six-membered oxygen-containing ring (tetrahydropyran) with a phenoxy group substituted by bromine at the ortho position. Its molecular formula is C₁₁H₁₃BrO₂, with a molecular weight of 265.13 g/mol (calculated). The bromine atom at the ortho position introduces electron-withdrawing effects, making this compound a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura) in organic synthesis .

特性

分子式 |

C11H13BrO2 |

|---|---|

分子量 |

257.12 g/mol |

IUPAC名 |

4-(2-bromophenoxy)oxane |

InChI |

InChI=1S/C11H13BrO2/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9H,5-8H2 |

InChIキー |

VIZHDJNTBRQQPL-UHFFFAOYSA-N |

正規SMILES |

C1COCCC1OC2=CC=CC=C2Br |

製品の起源 |

United States |

準備方法

Procedure

-

- Starting Materials : 2-Bromophenol and 3,4-dihydro-2H-pyran (DHP).

- Catalyst : Pyridinium p-toluenesulfonate (PPTS).

- Solvent : Dry dichloromethane (CH₂Cl₂).

- Temperature : Reaction initiated at 0°C and allowed to warm to room temperature.

- Atmosphere : Nitrogen.

Steps :

- Dissolve 2-bromophenol and DHP in dry CH₂Cl₂.

- Add PPTS as a catalyst while maintaining the solution at 0°C under nitrogen.

- Stir the reaction mixture at room temperature for about 24 hours.

- Quench the reaction with saturated aqueous sodium bicarbonate solution and wash with water.

- Dry the organic layer over sodium sulfate (Na₂SO₄) and evaporate the solvent under reduced pressure.

- Purify the product by flash column chromatography using a hexane/ethyl acetate mixture as the eluent.

Yield :

Alternative Methods

Using Other Catalysts

In some variations, alternative acid catalysts such as p-toluenesulfonic acid monohydrate (TsOH·H₂O) can be employed. The procedure remains largely similar but may vary slightly in reaction time or purification steps.

Solvent-Free Synthesis

A solvent-free approach has been explored to minimize environmental impact. In this method:

- The reactants are mixed directly with the catalyst without a solvent.

- The mixture is stirred or heated gently until the reaction completes.

- This method reduces waste but may require more extensive purification steps.

Reaction Analysis

Key Observations

- The use of PPTS ensures mild acidic conditions, which are crucial for avoiding side reactions like polymerization of DHP.

- Maintaining an inert nitrogen atmosphere prevents oxidation of sensitive intermediates.

Challenges

- The reaction requires precise control of temperature to avoid decomposition or unwanted side products.

- Purification via column chromatography is essential to achieve high purity, particularly for pharmaceutical applications.

Data Table: Reaction Parameters

| Parameter | Value/Condition |

|---|---|

| Starting Materials | 2-Bromophenol, DHP |

| Catalyst | PPTS |

| Solvent | Dry CH₂Cl₂ |

| Temperature | 0°C → Room Temperature |

| Reaction Time | ~24 hours |

| Yield | ~95% |

| Purification Method | Flash Column Chromatography |

| Eluent | Hexane/Ethyl Acetate (60:1 v/v) |

Notes on Characterization

The synthesized compound is typically characterized using spectroscopic techniques such as:

- NMR Spectroscopy : Proton NMR ($$^1H$$) confirms the structure through characteristic chemical shifts.

- Melting Point Analysis : Reported melting point is approximately 56–58°C.

- Additional analysis such as mass spectrometry or IR spectroscopy may be used for further confirmation.

化学反応の分析

4-(2-Bromophenoxy)tetrahydro-2H-Pyran undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Oxidation and Reduction Reactions: While specific examples are not detailed, the presence of the bromine atom suggests potential for oxidative addition and reductive elimination reactions.

Common Reagents and Conditions: Typical reagents include organolithium compounds and Grignard reagents, often under anhydrous conditions to prevent unwanted side reactions.

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Properties

Research has shown that derivatives of 4-(2-bromophenoxy)tetrahydro-2H-pyran exhibit promising anticancer activities. For instance, studies indicate that compounds related to this structure can induce apoptosis in colon cancer cells, thereby inhibiting tumor growth in vivo . The mechanism involves the activation of specific pathways that lead to cell death, making it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also been investigated for its antibacterial and antifungal properties. Various studies have reported its effectiveness against a range of pathogens, suggesting its potential use as an antimicrobial agent. This application is particularly relevant in the context of increasing antibiotic resistance.

Organic Synthesis Applications

Catalytic Reactions

4-(2-bromophenoxy)tetrahydro-2H-pyran can serve as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. For example, it can be utilized in the synthesis of complex organic molecules through palladium-catalyzed cross-coupling reactions, which are fundamental in creating pharmaceuticals and agrochemicals .

Synthesis of Heterocycles

The compound is valuable for synthesizing heterocyclic compounds, which are essential in medicinal chemistry. It can be used as a building block for creating benzopyran derivatives, known for their biological activity and presence in natural products . These derivatives have been associated with therapeutic effects against several diseases, including neurodegenerative disorders.

Data Tables

Case Studies

Case Study 1: Anticancer Research

In a study published in Molecular Medicine Reports, researchers demonstrated that 4-(2-bromophenoxy)tetrahydro-2H-pyran analogs could significantly reduce the viability of C26 colon cancer cells. The study highlighted the compound's ability to activate apoptotic pathways, suggesting its potential as a lead compound for developing new anticancer drugs .

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation of the antimicrobial properties of 4-(2-bromophenoxy)tetrahydro-2H-pyran revealed its effectiveness against resistant strains of bacteria and fungi. This research underscores the compound's potential as an alternative treatment option amid rising antibiotic resistance issues.

作用機序

The mechanism of action of 4-(2-Bromophenoxy)tetrahydro-2H-Pyran primarily involves its role as a building block in organic synthesis. It participates in reactions through the bromine atom, which can undergo substitution or addition reactions, facilitating the formation of new chemical bonds and structures .

類似化合物との比較

Structural Analogs and Substituent Effects

The reactivity and applications of 4-(2-bromophenoxy)tetrahydro-2H-Pyran are influenced by its substituent’s electronic and steric properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Electronic Comparison

Key Observations :

Electronic Effects :

- Bromine (ortho) and nitro groups (ortho) deactivate the aromatic ring, but bromine’s moderate electron-withdrawing nature makes it more suitable for cross-coupling than nitro .

- Methyl groups (para) activate the ring via electron donation, reducing reactivity in aryl halide-mediated reactions .

Steric Effects: Bulky substituents (e.g., hexynyl chains in 4-(6-(4-bromophenoxy)hex-1-yn-1-yl)tetrahydro-2H-Pyran) reduce reaction yields due to steric hindrance (50% yield in iron-catalyzed cross-coupling) . Complex analogs with multiple tetrahydropyran rings (e.g., ) exhibit higher molecular weights and steric challenges, limiting synthetic utility .

Synthetic Applications: Bromophenoxy derivatives are pivotal in forming carbon-carbon bonds. For example, 4-(6-(4-bromophenoxy)hex-1-yn-1-yl)tetrahydro-2H-Pyran serves as a coupling partner in iron-catalyzed reactions . Bromoethoxy derivatives (e.g., ) are intermediates for sulfonamide and carborane-based ligand synthesis .

Physical and Chemical Properties

Table 2: Physical Properties

| Compound Name | Physical State (RT) | Melting/Boiling Point | Solubility |

|---|---|---|---|

| 4-(2-Bromophenoxy)tetrahydro-2H-Pyran | Likely liquid | Not reported | Organic solvents |

| 4-(2-Nitrophenoxy)tetrahydro-2H-Pyran | Solid | Not reported | Moderate in DMSO |

| 2-(4-Methylphenoxy)tetrahydro-2H-Pyran | Liquid | Not reported | Hydrophobic |

- 4-(2-Bromophenoxy)tetrahydro-2H-Pyran is likely a liquid (analogous to ’s pale-yellow oil), soluble in non-polar solvents.

- Nitro-substituted analogs may exhibit lower solubility due to polar nitro groups .

生物活性

4-(2-bromophenoxy)tetrahydro-2H-pyran is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by various studies and data.

Chemical Structure and Properties

4-(2-bromophenoxy)tetrahydro-2H-pyran features a bromophenyl group attached to a tetrahydropyran ring, which contributes to its unique reactivity and interaction with biological targets. The presence of the bromine atom may enhance its lipophilicity and biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds structurally related to 4-(2-bromophenoxy)tetrahydro-2H-pyran. A high-throughput screening of a diverse chemical library revealed several compounds with significant inhibitory effects against Mycobacterium tuberculosis. Among these, some analogs demonstrated minimum inhibitory concentrations (MIC) lower than 20 µM, indicating strong antibacterial potential .

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| 4PP-1 | 6.3 | Mycobacterium tuberculosis |

| 4PP-2 | 2.0 | Mycobacterium tuberculosis |

| 4-(2-bromophenoxy)tetrahydro-2H-pyran | TBD | TBD |

Antifungal Activity

In addition to its antibacterial properties, related compounds have shown promising antifungal activity. For instance, derivatives tested against various strains of Candida exhibited MIC values comparable to fluconazole, a standard antifungal treatment. The molecular docking studies indicated strong interactions with key enzymes involved in fungal growth .

Table 2: Antifungal Activity Against Candida spp.

| Compound | MIC (µM) | Reference Compound |

|---|---|---|

| 4-(2-bromophenoxy)tetrahydro-2H-pyran | TBD | Fluconazole |

| 6a | ≤8 | Fluconazole |

Anticancer Activity

The anticancer potential of compounds similar to 4-(2-bromophenoxy)tetrahydro-2H-pyran has also been explored. Studies reported that certain derivatives exhibited higher cytotoxicity than established chemotherapeutics like cisplatin and topotecan in various cancer cell lines, including prostate and lung cancer cells .

Table 3: Anticancer Activity in Cell Lines

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 4a | ≤5 | SK-LU-1 |

| 4b | ≤10 | PC-3 |

| 4-(2-bromophenoxy)tetrahydro-2H-pyran | TBD | TBD |

The biological activity of 4-(2-bromophenoxy)tetrahydro-2H-pyran is hypothesized to involve the inhibition of critical enzymes such as topoisomerases and cytochrome P450 enzymes, which are essential for DNA replication and cellular metabolism in pathogens . Molecular docking studies have demonstrated favorable binding interactions with these targets, suggesting a mechanism that disrupts normal cellular function.

Case Studies

- Antitubercular Screening : A study involving the screening of over 100,000 compounds identified several derivatives with promising antitubercular activity. The selected compounds were subjected to structure-activity relationship (SAR) studies to optimize their efficacy while minimizing cytotoxicity .

- Cytotoxicity Assessment : In vitro assays evaluated the cytotoxic effects of various brominated pyrans against human cancer cell lines. Results indicated that modifications at specific positions on the tetrahydropyran ring could significantly enhance anticancer activity while reducing side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。